4-Desfluoro-2-Fluoro Droperidol

Description

Contextualization as a Structural Analogue of Droperidol (B1670952)

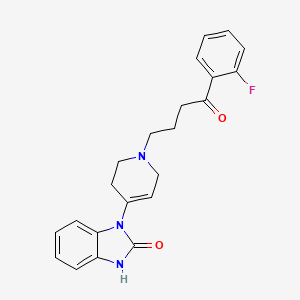

4-Desfluoro-2-Fluoro Droperidol is chemically identified as 1-[1-[4-(2-Fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-Benzimidazol-2-one, with the CAS Number 1026015-45-1. synzeal.comnih.govchemrxiv.org Its core structure is nearly identical to that of droperidol, which is a potent dopamine (B1211576) D2 receptor antagonist widely used for its antiemetic and antipsychotic effects. pharmaguideline.comnih.gov The key difference lies in the position of the fluorine atom on the phenyl ring of the butyrophenone (B1668137) moiety. In droperidol, the fluorine atom is at the 4-position (para), whereas in this analogue, the fluorine is absent from the 4-position and instead substituted at the 2-position (ortho). This seemingly minor shift in atomic position categorizes this compound as a positional isomer and a significant impurity in the synthesis of droperidol. synzeal.compharmaffiliates.com

Table 1: Structural Comparison of Droperidol and this compound

| Feature | Droperidol | This compound |

|---|---|---|

| Chemical Name | 1-{1-[4-(4-Fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one | 1-[1-[4-(2-Fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-Benzimidazol-2-one |

| CAS Number | 548-73-2 pharmaffiliates.com | 1026015-45-1 synzeal.comnih.govchemrxiv.org |

| Fluorine Position | 4-position (para) | 2-position (ortho) |

| Classification | Butyrophenone Antipsychotic pharmaguideline.com | Structural Analogue/Impurity of Droperidol synzeal.compharmaffiliates.com |

Rationale for Fluorination and Positional Isomerism in Analog Design

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties. nih.govucd.ie Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to its target receptors. nih.gov In the context of butyrophenones, fluorination has been a key feature since their discovery, contributing to their potency as psychotropic drugs. pharmaguideline.com

The investigation of positional isomers like this compound is driven by the desire to understand structure-activity relationships (SAR). The specific location of a substituent on an aromatic ring can dramatically influence how the ligand interacts with the binding pocket of a receptor. nih.gov Research on aminergic G protein-coupled receptors (GPCRs), the family to which dopamine and serotonin (B10506) receptors belong, has shown that fluorination of an aromatic ring can have varied effects on affinity, with the ortho position sometimes leading to a positive impact on potency. nih.gov By synthesizing and studying positional isomers, chemists can map the steric and electronic requirements of the receptor's active site, paving the way for the rational design of more potent and selective drugs.

Significance in Advanced Pharmacological and Synthetic Inquiry

Beyond its role as an impurity, this analogue is valuable for advanced pharmacological inquiry. Comparative studies of its binding affinity and functional activity at dopamine and serotonin receptors against that of droperidol can provide precise insights into the role of the fluorine atom's position. For instance, droperidol is a potent D2 receptor antagonist and also interacts with serotonin receptors. nih.govnih.gov Determining the receptor binding profile of its 2-fluoro isomer would illuminate the sensitivity of these receptors to the location of this electronegative group. Such studies contribute to a more granular understanding of ligand-receptor interactions.

From a synthetic perspective, the preparation of specific positional isomers like this compound presents a challenge and an opportunity. While general synthetic routes for butyrophenones are established, achieving regioselective fluorination requires specific strategies. The development of methods to synthesize this particular isomer not only provides the material for pharmacological testing but also expands the synthetic chemist's toolkit for creating other novel fluorinated compounds.

Scope of Academic Research and Current Knowledge Gaps

Currently, academic and industrial research on this compound is primarily documented in the context of it being a droperidol impurity. synzeal.compharmaffiliates.com It is commercially available as a reference standard for analytical purposes.

However, a significant knowledge gap exists regarding its specific pharmacological profile. There is a lack of publicly available, detailed studies that directly compare the in vitro and in vivo effects of this compound with droperidol. For example, while the binding affinities of droperidol at various dopamine and serotonin receptor subtypes are known, the corresponding data for its 2-fluoro isomer are not readily found in the scientific literature.

Table 2: Receptor Binding Profile of Droperidol (Illustrative)

| Receptor | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | High affinity antagonist nih.gov |

| Serotonin 5-HT2A | Antagonist activity nih.gov |

| Alpha-1 Adrenergic | Mild blockade |

Note: Specific Ki values can vary between studies. Data for this compound is a key knowledge gap.

Future research should focus on several key areas to fill these gaps:

Detailed Synthesis: Publication of a robust and scalable synthetic route specifically for this compound.

Pharmacological Characterization: Comprehensive in vitro binding assays to determine its affinity for a panel of relevant receptors (e.g., dopamine D1-D5, serotonin subtypes).

Functional Assays: In vitro functional studies to determine if it acts as an agonist, antagonist, or inverse agonist at these receptors.

In Vivo Studies: Animal studies to assess its antipsychotic, antiemetic, and potential side-effect profile in comparison to droperidol.

Addressing these knowledge gaps would not only provide a more complete understanding of this specific molecule but also contribute valuable data to the broader field of butyrophenone medicinal chemistry and the principles of rational drug design.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H22FN3O2 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

3-[1-[4-(2-fluorophenyl)-4-oxobutyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C22H22FN3O2/c23-18-7-2-1-6-17(18)21(27)10-5-13-25-14-11-16(12-15-25)26-20-9-4-3-8-19(20)24-22(26)28/h1-4,6-9,11H,5,10,12-15H2,(H,24,28) |

InChI Key |

LPKPFLSFSUKGLE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=CC=C4F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Fluorinated Butyrophenone (B1668137) Derivatives

The synthesis of complex fluorinated butyrophenones like 4-Desfluoro-2-Fluoro Droperidol (B1670952) is rooted in established organic chemistry principles, tailored to incorporate fluorine atoms at specific positions to modulate physicochemical properties. soci.org The general approach involves preparing key intermediates—the fluorinated aromatic ketone and the heterocyclic amine—before their final assembly.

Multi-step Synthesis Design and Strategic Retrosynthesis

A logical retrosynthetic analysis of 4-Desfluoro-2-Fluoro Droperidol, chemically named 1-[1-[4-(2-Fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-Benzimidazol-2-one, points to a primary disconnection at the tertiary amine. lgcstandards.com This strategy is a common approach for the synthesis of many butyrophenone analogues, including potential atypical antipsychotic agents. nih.govworldresearchlibrary.org

This retrosynthetic pathway simplifies the target molecule into two main precursors:

Precursor A: 1-(1,2,3,6-Tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one. This fragment contains the benzimidazole (B57391) pharmacophore, which is present in numerous therapeutic agents. mdpi.com

Precursor B: 4-Chloro-1-(2-fluorophenyl)butan-1-one. This is the fluorinated butyrophenone side-chain, which provides the characteristic structural backbone of this class of compounds. wikipedia.org

The forward synthesis would then involve the N-alkylation of Precursor A with Precursor B to form the final product.

Targeted Fluorination Techniques

The introduction of fluorine is a critical step that defines the final compound's identity. The strategic placement of fluorine can significantly alter a molecule's metabolic stability and binding affinities. soci.org

The synthesis of Precursor B, the 2-fluorobutyrophenone component, necessitates a reliable fluorination method. Modern organic synthesis offers a diverse toolkit of fluorinating agents, broadly categorized as nucleophilic and electrophilic. pharmtech.com

Electrophilic Fluorinating Agents : Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are known for their ability to fluorinate a wide range of organic molecules, including aromatic rings, under mild conditions with high efficiency and selectivity. pharmtech.com The use of Selectfluor, potentially with a catalyst, represents a viable method for the regioselective introduction of the fluorine atom onto the phenyl ring at an early stage of the synthesis.

Nucleophilic Fluorinating Agents : Diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor are powerful nucleophilic reagents that replace oxygen with fluorine. pharmtech.comsigmaaldrich.com They are commonly used to convert alcohols to alkyl fluorides and carbonyl groups to difluoro moieties. pharmtech.comsigmaaldrich.com While highly effective, these reagents can be hazardous, generating free hydrogen fluoride (B91410) and being thermally unstable, which has prompted the development of safer, solid alternatives such as Xtal-Fluor-E and Fluolead. soci.orgpharmtech.com

A comparison of common fluorinating agents highlights their distinct characteristics:

Interactive Table: Comparison of Common Fluorinating Agents| Reagent | Type | Common Applications | Advantages | Disadvantages |

|---|---|---|---|---|

| Selectfluor | Electrophilic | Fluorination of aromatics, alkenes, and enolates pharmtech.com | Site-selective, mild conditions, high efficiency pharmtech.com | Costly |

| DAST | Nucleophilic | Deoxofluorination of alcohols and ketones sigmaaldrich.com | Versatile, widely used sigmaaldrich.com | Thermally unstable, generates HF, can cause side reactions soci.orgpharmtech.com |

| Deoxo-Fluor | Nucleophilic | Deoxofluorination of alcohols and ketones pharmtech.com | Safer alternative to DAST with a more modest exotherm soci.org | Similar decomposition temperature to DAST, generates HF soci.org |

| Xtal-Fluor-E | Nucleophilic | Deoxofluorination of alcohols and ketones pharmtech.com | Crystalline solid, enhanced thermal stability, no free HF pharmtech.com | Higher cost |

While the fluorine atom in this compound is located on the butyrophenone phenyl ring, the strategic fluorination of the benzimidazole moiety is a significant area of research for generating other analogues. The incorporation of fluorine into the benzimidazole skeleton is known to enhance the biological activities of these compounds. nih.govrsc.org Studies have shown that the position of the fluorine atom on the benzimidazole ring can influence the molecule's inhibitory potential against various biological targets. nih.govacgpubs.org The synthesis of such analogues would involve using a pre-fluorinated 1,2-phenylenediamine as a starting material for constructing the benzimidazole ring system, allowing for precise control over the fluorine atom's location. rsc.org

Precursor Molecule Derivatization and Reaction Optimization

The final step in the proposed synthesis is the coupling of the two primary precursors. This N-alkylation reaction joins the benzimidazolone-tetrahydropyridine core (Precursor A) with the activated butyrophenone side-chain (Precursor B).

Optimization of this reaction typically involves screening various parameters to maximize yield and purity. Key variables include:

Base : An acid scavenger such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is generally used.

Solvent : Polar aprotic solvents like acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) are common choices.

Catalyst : The addition of a catalytic amount of an iodide salt, such as potassium iodide (KI), can accelerate the reaction by in-situ conversion of the alkyl chloride to the more reactive alkyl iodide.

This synthetic step is well-documented in the preparation of numerous butyrophenone analogues and other pharmacologically active compounds. nih.gov

Stereochemical Control in Synthesis

An analysis of the chemical structure of this compound reveals that the molecule is achiral. There are no stereocenters present in the final structure. The tetrahydropyridine (B1245486) ring contains a double bond, and the aromatic and benzimidazolone rings are planar. Therefore, the synthesis of this specific compound does not require measures for stereochemical control. However, it is an important academic consideration in the synthesis of more complex butyrophenone derivatives that may contain chiral centers. In such cases, asymmetric synthesis or chiral resolution would be necessary to obtain specific stereoisomers.

Table of Chemical Compounds

| Compound Name | Chemical Formula | Role/Class |

|---|---|---|

| This compound | C₂₂H₂₂FN₃O₂ | Target Compound / Butyrophenone Derivative lgcstandards.com |

| Droperidol | C₂₂H₂₂FN₃O₂ | Butyrophenone Antipsychotic wikipedia.org |

| Butyrophenone | C₁₀H₁₂O | Parent Organic Compound wikipedia.org |

| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | Nucleophilic Fluorinating Agent pharmtech.com |

| Selectfluor | C₇H₁₄B₂ClF₄N₂ | Electrophilic Fluorinating Agent pharmtech.com |

| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | Nucleophilic Fluorinating Agent pharmtech.com |

Reaction Condition Analysis and Process Chemistry

The specificity and efficiency of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters such as solvent choice and temperature play a crucial role in directing the reaction towards the desired product and minimizing the formation of by-products.

The choice of solvent can significantly impact reaction rates, yields, and even the regioselectivity of the synthesis. In the formation of the benzimidazolone ring from o-phenylenediamine (B120857) derivatives, polar aprotic solvents are often employed. The solubility of reactants and the stability of intermediates are key considerations. nih.gov Temperature is another critical factor; while higher temperatures can accelerate the reaction, they may also lead to the formation of degradation products or undesired side reactions. nih.gov The relationship between solvent, temperature, and reaction outcome is often determined empirically for each specific synthetic step. mdpi.com

For the alkylation step, the choice of solvent and temperature will influence the rate of the nucleophilic substitution reaction. A balance must be struck to ensure efficient reaction without promoting side reactions such as elimination.

Table 1: General Influence of Solvents and Temperature on Analogous Benzimidazolone Synthesis

| Parameter | Effect on Reaction | General Observations for Analogous Systems |

| Solvent Polarity | Influences solubility of reactants and stabilization of intermediates. | Polar aprotic solvents like DMF or DMSO can facilitate the reaction of o-phenylenediamines. |

| Temperature | Affects reaction rate and selectivity. | Moderate to elevated temperatures (e.g., 80-120 °C) are often required for cyclization. nih.gov |

| Solvent Type | Can influence the formation of solvates and polymorphs of the final product. researchgate.net | The hydrogen bond donor/acceptor properties of the solvent can play a role in solvate formation. researchgate.net |

This table is based on general principles observed in the synthesis of related benzimidazolone compounds, as specific data for this compound is not publicly available.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. For the synthesis of the benzimidazolone core of this compound, various catalytic systems have been reported for analogous compounds. enpress-publisher.com

Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the formation of the benzimidazolone ring from ureas and dihaloaromatic compounds. acs.orgorganic-chemistry.org These methods offer high regioselectivity. acs.org Copper-catalyzed reactions have also been employed for the synthesis of benzimidazolones from o-iodoanilines and ammonia, followed by cyclization. organic-chemistry.org The choice of catalyst and ligands is critical for achieving high yields and turnover numbers.

Table 2: Catalytic Systems for Analogous Benzimidazolone Synthesis

| Catalyst System | Reaction Type | Advantages |

| Palladium / Dialkylbiaryl phosphine (B1218219) ligands | C-N Cross-Coupling | High regioselectivity, applicable to a range of substrates. acs.org |

| Copper(I) Iodide / L-proline | N-Arylation / Cyclization | Uses readily available starting materials. organic-chemistry.org |

| Zinc Complexes | CO2 Fixation | Utilizes CO2 as a C1 source, considered a green chemistry approach. researchgate.net |

| Cobalt Nanocomposites | Dehydrogenative Coupling | Allows for one-pot synthesis from phenylenediamines and aldehydes. nih.gov |

This table summarizes catalytic methods used for the synthesis of structurally related benzimidazolone compounds.

Purification and Characterization Techniques for Synthetic Products

The purification of this compound to a high degree of purity is essential, particularly as it is often used as a reference standard in analytical methods. clearsynth.com A combination of chromatographic and crystallization techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) and Preparative Liquid Chromatography (Prep-LC) are indispensable tools for the purification of pharmaceutical compounds and their impurities. lcms.cznih.gov Reversed-phase HPLC is a common method for separating droperidol and its related substances. nih.gov

For preparative scale purification, the analytical HPLC method is scaled up. lcms.cz This involves optimizing parameters such as column packing material, mobile phase composition, flow rate, and sample loading to achieve the desired purity and recovery. chrom-china.comresearchgate.net The use of columns with different stationary phases can provide alternative selectivities for challenging separations.

Table 3: Parameters for Chromatographic Purification of Related Compounds

| Parameter | Description | Typical Conditions for Analogous Compounds |

| Stationary Phase | The solid support in the chromatography column. | C18, Phenyl, or Cyano bonded silica (B1680970) are commonly used in reversed-phase HPLC. nih.govchrom-china.com |

| Mobile Phase | The solvent that moves the sample through the column. | Mixtures of water or buffer with organic modifiers like acetonitrile or methanol. nih.govchrom-china.com |

| Detection | The method used to visualize the separated compounds. | UV detection at a wavelength where the compound has strong absorbance. nih.gov |

| Loading Capacity | The amount of crude sample that can be loaded onto the column. | This is optimized to balance throughput and resolution. chrom-china.com |

This table is based on general practices for the purification of small molecule pharmaceuticals by HPLC and Prep-LC.

Crystallization is a powerful technique for the final purification of active pharmaceutical ingredients (APIs) and their impurities, capable of removing trace impurities and isolating the desired polymorphic form. nih.govsyrris.comhep.com.cnnumberanalytics.comscispace.com The process relies on the principle of differential solubility of the compound and its impurities in a given solvent system.

Common crystallization methods include cooling crystallization, anti-solvent crystallization, and evaporation crystallization. numberanalytics.com The choice of solvent is critical and can influence crystal habit, polymorphism, and purity. syrris.com Seeding with pure crystals can be used to control the crystallization process and ensure the desired crystal form is obtained. scispace.com

Investigation of Chemical Reactivity and Derivatization

Understanding the chemical reactivity of this compound is important for predicting its stability and for the synthesis of new derivatives. The molecule contains several functional groups that can participate in chemical reactions, including the tetrahydropyridine ring and the benzimidazolone system.

The N-aryl-1,2,3,6-tetrahydropyridine moiety can undergo various reactions. The double bond can be reduced or participate in addition reactions. The tertiary amine can be quaternized or oxidized. The reactivity of this scaffold is of interest in medicinal chemistry for the development of new central nervous system agents. auctoresonline.orgnih.govnih.govresearchgate.net

The benzimidazolone core also offers opportunities for derivatization. The secondary amine in the ring can be further alkylated or acylated to produce new analogues. mdpi.comnih.govnih.gov The aromatic ring of the benzimidazolone can also undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid reaction at other sites in the molecule.

Oxidation and Reduction Pathways of the Compound

The study of the oxidation and reduction pathways of this compound is crucial for understanding its stability and degradation profile. While specific studies exclusively detailing the forced degradation of this compound are not extensively available in public literature, valuable insights can be drawn from the well-documented degradation pathways of the parent compound, Droperidol. Forced degradation studies on Droperidol have been conducted under various stress conditions, including oxidative, acidic, basic, and photolytic environments, to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Oxidative Degradation:

Oxidative stress is a common degradation pathway for many pharmaceutical compounds. For Droperidol, and by extension its fluoro-substituted analogue, oxidation can lead to several key transformations. One of the primary sites susceptible to oxidation is the tertiary nitrogen atom within the tetrahydropyridine ring. This can result in the formation of an N-oxide derivative. For instance, Droperidol Impurity D is identified as the N-oxide of Droperidol. It is therefore highly probable that this compound would undergo a similar transformation to yield its corresponding N-oxide under oxidative conditions.

Another potential oxidative pathway involves the dehydrogenation of the tetrahydropyridine ring, leading to the formation of a more stable aromatic pyridinium (B92312) species. Droperidol Impurity C, for example, is a known degradation product with an aromatized pyridine (B92270) ring. This suggests that this compound could also be susceptible to this type of oxidative degradation, resulting in an analogous aromatic derivative.

The general mechanism for such oxidative degradation often involves radical intermediates and can be accelerated by the presence of oxygen, light, and certain metal ions.

Reductive Degradation:

Information regarding the specific reductive degradation pathways of this compound is scarce. However, considering its chemical structure, a potential site for reduction is the ketone functional group in the butyrophenone side chain. This carbonyl group could theoretically be reduced to a secondary alcohol under specific reducing conditions. The stability of the benzimidazolone and fluorophenyl rings suggests they are less likely to undergo reduction under typical pharmaceutical processing and storage conditions.

Halogen Exchange and Other Substitution Reactions

The potential for halogen exchange and other substitution reactions in this compound is an important consideration for its synthesis and stability. The compound possesses a fluorine atom on the phenyl ring, which is generally a stable substituent.

Halogen Exchange:

Halogen exchange reactions, particularly the substitution of one halogen for another, are well-known transformations in organic synthesis. However, there is no readily available information in the scientific literature detailing specific halogen exchange reactions involving this compound. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its substitution challenging under normal conditions. Such a reaction would likely require harsh conditions or specific catalytic systems that are not typically encountered during pharmaceutical manufacturing or storage.

Other Substitution Reactions:

The aromatic rings in the this compound molecule could potentially undergo electrophilic or nucleophilic aromatic substitution reactions. The electronic nature of the existing substituents on the phenyl ring would direct the position of any new substituent. However, similar to halogen exchange, there is a lack of specific documented examples of such substitution reactions for this particular compound in the context of pharmaceutical analysis or degradation.

Formation of Impurity Markers and Reference Standards

The primary significance of this compound lies in its role as an impurity and a reference standard in the production of Droperidol. pharmaffiliates.comnih.gov Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have stringent requirements for the control of impurities in pharmaceutical products.

Formation as an Impurity:

This compound, also known as Droperidol EP Impurity B, can be formed during the synthesis of Droperidol. nih.gov Its formation is often attributed to the presence of impurities in the starting materials or side reactions occurring during the manufacturing process. The structural similarity between this compound and the parent drug, Droperidol, makes its removal challenging, necessitating careful control of the synthetic route and purification processes.

Use as a Reference Standard:

To accurately quantify the levels of this compound in batches of Droperidol, a highly purified sample of the impurity itself is required. This purified sample serves as a reference standard. Pharmaceutical manufacturers and regulatory agencies use these reference standards for several critical applications:

Analytical Method Development and Validation: The reference standard is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can effectively separate and quantify the impurity from the API.

Quality Control: During routine quality control testing of Droperidol, the reference standard is used to confirm the identity and concentration of the this compound impurity, ensuring that it does not exceed the specified limits.

Stability Studies: The reference standard is also used in stability studies to monitor the potential formation of this impurity over time under various storage conditions.

The availability of well-characterized reference standards like this compound is fundamental to ensuring the safety, efficacy, and quality of the final Droperidol drug product.

Structural Insights and Structure Activity Relationship Sar Studies

Elucidation of Molecular Conformation and Stereoisomerism

Intermolecular hydrogen bonds are crucial in stabilizing the crystal lattice of Droperidol (B1670952), with notable interactions occurring via the N-H group of the benzimidazolinone ring. researchgate.net Given the structural similarity, it is highly probable that 4-Desfluoro-2-Fluoro Droperidol would adopt a similar extended conformation, allowing for optimal interaction with its target receptors. The fundamental butyrophenone (B1668137) structure consists of a ketone flanked by a phenyl ring and a butyl chain, which forms the basis for its derivatives. wikipedia.org

Regarding stereoisomerism, this compound, like Droperidol, does not possess a chiral center, meaning it is an achiral molecule and does not have enantiomers. The potential for geometric isomerism exists in the tetrahydropyridine (B1245486) ring, but this is not typically a focus of SAR studies for this class of compounds, which are generally synthesized and utilized as a single, stable isomer. The significance of stereochemistry is paramount in pharmacology, as often only one isomer of a chiral drug is active, while the other may be inactive or contribute to side effects. nih.gov

Positional Effects of Fluorine Substitution on Molecular Interactions

The placement of fluorine atoms on a drug molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, without drastically changing the molecular size. nih.gov

In the parent compound, Droperidol, a single fluorine atom is located at the C-4 position (para-position) of the phenyl ring attached to the butyrophenone side chain. wikipedia.org This specific substitution is a hallmark of many potent butyrophenone antipsychotics, including Haloperidol (B65202). texacep.org The para-fluoro substitution is considered optimal for antipsychotic activity within this class. researchgate.net

In this compound, this C-4 fluorine is absent and has been relocated to the C-2 position (ortho-position) of the same phenyl ring. This positional shift from a para to an ortho substitution can have profound effects on the molecule's interaction with its biological targets, primarily the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. drugbank.comnih.gov The change in the position of the electron-withdrawing fluorine atom alters the electronic distribution (dipole moment) of the phenyl ring and can introduce steric hindrance that may affect the optimal binding conformation. rsc.org While direct comparative binding data is scarce, it is plausible that this ortho-substitution could modify the affinity and selectivity profile of the compound compared to the para-substituted Droperidol.

The provided name, "this compound," indicates the fluorine shift on the phenyl ring of the butyrophenone chain, not on the benzimidazole (B57391) ring. However, considering the hypothetical placement of a fluorine atom on the benzimidazole ring provides further insight into SAR principles.

Fluorination of the benzimidazole scaffold itself is a known strategy in medicinal chemistry to enhance biological activity. nih.gov Studies on other fluorinated benzimidazole derivatives have shown that the position of fluorine is critical. For instance, in some series of antimicrobial benzimidazoles, placing a fluoro group at specific positions on an attached phenyl ring enhanced potency, while substitution at other positions led to a loss of activity. acgpubs.org The introduction of fluorine can improve properties like DNA gyrase complex binding and cell penetration. nih.gov In the context of androgen receptor antagonists, a trifluoromethyl group on the benzimidazole ring was found to significantly boost antagonist activity. nih.gov Therefore, if a fluorine were to be placed on the benzimidazole portion of a butyrophenone, its position would be a critical determinant of the resulting pharmacological profile.

Structure-Activity Relationships within the Butyrophenone Class

The butyrophenones are a well-studied class of compounds, and their SAR is relatively well-defined. researchgate.net

The pharmacological activity of butyrophenones is highly dependent on the nature and position of various substituent groups.

| Structural Feature | Influence on Potency |

| Aromatic Ring (Ar) | A fluoro substituent at the para-position of the phenyl ring attached to the carbonyl group is generally optimal for potent antipsychotic activity. researchgate.net |

| Carbonyl Group (C=O) | The ketone is a critical feature. Reduction of the carbonyl to a hydroxyl group (as in reduced haloperidol) can alter the activity profile. |

| Tertiary Amino Group | A tertiary amino nitrogen is essential for activity. This nitrogen is typically incorporated into a piperidine (B6355638) or tetrahydropyridine ring. researchgate.net |

| Basic Nitrogen Separation | An optimal three-carbon (propyl) chain separating the basic nitrogen from the carbonyl group yields the highest potency. Shortening or lengthening this chain decreases activity. researchgate.net |

| Piperidine/Tetrahydropyridine Ring | This ring system is a key structural element. Substitutions on this ring significantly impact potency and receptor selectivity. |

| Aromatic Moiety at C-4 of Piperidine | An aromatic system attached to the C-4 position of the piperidine/tetrahydropyridine ring is necessary for high affinity. In Droperidol, this is the benzimidazolinone group. researchgate.net |

Studies on conformationally restricted butyrophenone analogs have shown that electrostatic, steric, and lipophilic factors all play a role in determining affinity for D2 and 5-HT2A receptors. nih.gov The potency and selectivity of these compounds are heavily influenced by the amine fragment connected to the core structure. nih.gov

Modifications to the side chains of butyrophenones can lead to significant changes in their biological activity, including receptor binding affinity and functional properties (agonist vs. antagonist). nih.govmdpi.com

| Modification Type | Effect on Biological Activity |

| Alkyl Chain Length | The three-carbon propyl chain between the ketone and the nitrogen is optimal. Altering this length generally reduces neuroleptic potency. researchgate.net |

| Piperidine Ring Saturation | The difference between a tetrahydropyridine ring (as in Droperidol) and a piperidine ring (as in Benperidol) can affect crystal packing and potentially receptor interaction. chemrxiv.org |

| Substituents on the Terminal Aromatic Ring | As seen with this compound, changing the substitution pattern on the fluorophenyl moiety can modulate activity. |

| Replacement of the Benzimidazolinone | Replacing the benzimidazolinone group with other cyclic structures (e.g., benzisoxazolyl) can shift the selectivity profile, for instance, increasing 5-HT2A affinity relative to D2 affinity. nih.gov |

For other classes of receptor ligands, side chain modifications have been shown to be critical. For example, in endomorphin 2 peptides, C-terminal modifications generally decreased binding affinity, while N-methylation of an amino acid residue also attenuated affinity. nih.gov In synthetic cathinones, elongating an aliphatic side chain was found to increase the potency of dopamine uptake inhibition up to a certain point. acs.org These examples underscore the principle that even subtle changes to side chain structures can have substantial impacts on the pharmacological properties of a molecule.

Role of Keto Oxygen and Ring Systems in Receptor Recognition

The butyrophenone scaffold is characterized by several key features that govern its binding to dopamine D2 and serotonin 5-HT2A receptors, the primary targets for antipsychotic and antiemetic actions. patsnap.comdrugbank.comgpatindia.com

Keto Oxygen: The carbonyl (keto) group is a crucial element for the activity of butyrophenones. SAR studies consistently show that replacing the keto oxygen with other groups, such as sulfur, carbon, or a hydroxyl group, leads to a significant decrease in potency. gpatindia.com This oxygen atom acts as a key hydrogen bond acceptor, forming a strong interaction with specific amino acid residues within the binding pocket of the target receptors. This interaction helps to anchor the ligand in the correct orientation for optimal binding.

Ring Systems: this compound, like its parent compound droperidol, possesses two main ring systems: a substituted phenyl ring and a benzimidazolinone moiety.

The fluorinated phenyl ring attached to the butyrophenone chain plays a significant role in binding affinity. The position and nature of substituents on this ring can modulate receptor selectivity and potency. In the case of this compound, the removal of the fluorine atom at the 4-position and the introduction of a fluorine atom at the 2-position would be expected to alter the electronic distribution and steric profile, thereby influencing receptor interactions compared to droperidol or haloperidol.

Computational Chemistry and Molecular Modeling Approaches

Given the challenges in obtaining experimental crystal structures of ligands bound to their G-protein coupled receptors (GPCRs), computational methods are invaluable for predicting and analyzing these interactions. nih.govresearchgate.net

Ligand-Protein Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. chemrxiv.orgresearchgate.net For butyrophenones like this compound, docking simulations are performed using models of the D2 and 5-HT2A receptors.

Studies on haloperidol and other butyrophenones show that these linear-structured molecules fit well into the binding sites of D2-like and 5-HT2A receptors. nih.gov The simulations typically reveal that the protonated nitrogen of the piperidine ring forms a crucial salt bridge with a conserved aspartate residue (Asp114 in D2) in the third transmembrane helix (TM3). researchgate.netnih.gov The fluorophenyl group often inserts into a hydrophobic pocket, while the rest of the molecule makes various van der Waals and hydrophobic contacts with surrounding amino acid residues. A docking study of haloperidol into the D2 receptor reported a strong binding affinity with an energy of -11.1 kcal/mol, indicating a highly favorable interaction. chemrxiv.org The specific substitution pattern of this compound would influence the precise nature of these hydrophobic and electronic interactions.

Table 1: Predicted Binding Affinities of Butyrophenone Analogues from Docking Studies

| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) |

| Haloperidol | Dopamine D2 | -11.1 chemrxiv.org |

| Droperidol | Dopamine D2 | Data Not Available |

| This compound | Dopamine D2 | Data Not Available |

Note: This table is interactive. Specific energy values are highly dependent on the computational model and software used.

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations provide deep insight into the electronic properties of a molecule, such as the distribution of electron density and the electrostatic potential. For a molecule like this compound, QM methods can precisely calculate the partial charges on each atom.

Homology Modeling for Receptor Interaction Studies

Since experimentally determined structures for many GPCRs, including the D2 receptor in all its states, are scarce, homology modeling is a vital tool. nih.gov This technique builds a 3D model of a target protein based on the known structure of a related homologous protein. nih.govplos.orgnih.gov For the D2 and 5-HT2A receptors, models have often been built using the crystal structure of the β2-adrenergic receptor as a template. nih.govnih.gov

These models, once created, are refined using molecular dynamics (MD) simulations to achieve a stable, realistic conformation within a simulated cell membrane environment. nih.gov Researchers can then use these refined models for the docking simulations described above. nih.gov Homology models have been successfully used to differentiate the binding pockets of D2 and D3 receptors and to explain why certain ligands show higher affinity for one subtype over another. plos.orgnih.gov For this compound, such models would be essential to predict its specific interactions and to form hypotheses about its subtype selectivity profile based on the subtle differences in the amino acid composition of the receptor binding sites.

Pharmacological Characterization: Preclinical Receptor Interactions and Functional Effects in Vitro/in Silico

Dopaminergic Receptor Antagonism Profiles

There is no available data on the binding affinities (such as Kᵢ values) of 4-Desfluoro-2-Fluoro Droperidol (B1670952) for D1 and D2 dopamine (B1211576) receptors. Consequently, its selectivity for these receptors is unknown. While its parent compound, Droperidol, is a potent D1 and D2 dopamine receptor antagonist, the impact of the specific fluorine substitution pattern in 4-Desfluoro-2-Fluoro Droperidol on receptor binding has not been characterized in the scientific literature. cookechem.comdrugbank.com

No functional assay data exists to describe how this compound modulates dopamine-mediated neurotransmission. Studies examining its effects on dopamine-related signaling pathways, such as cAMP levels or cellular electrophysiological responses, have not been published.

There is no information regarding the specific effects of this compound on subcortical structures or the brainstem reticular formation.

Non-Dopaminergic Receptor Interactions

Specific binding affinities and functional antagonistic effects of this compound at α₁ and α₂-adrenergic receptors have not been reported. The general structure-activity relationship of butyrophenones suggests potential interaction with adrenergic receptors, but no specific data is available for this particular analog. slideshare.netyoutube.com

There is a lack of data concerning the binding profile and antagonist activity of this compound at serotonin (B10506) receptors, including the 5-HT₂A subtype. While some butyrophenones exhibit activity at serotonin receptors, the specific effects of this compound are uncharacterized. nih.gov

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation

The interaction of droperidol with the GABA-A receptor system is complex and appears to be dose-dependent. nih.govemupdates.com Studies have shown that droperidol can function as both an antagonist and an agonist at GABA-A receptors. nih.gov At lower concentrations, it tends to exhibit antagonistic effects, while at higher concentrations, it can act as an agonist. emupdates.com

Specifically, in vitro studies using Xenopus oocytes expressing GABA-A α1β1γ2 receptors demonstrated that droperidol inhibits the GABA-induced response with an IC50 of 12.6 nM. nih.gov This inhibition was submaximal, reaching a plateau at approximately 25%. nih.gov Conversely, at high concentrations (100 µM), droperidol was capable of directly activating the GABA-A receptor in the absence of GABA. nih.gov This dualistic modulation of GABA-A receptors may contribute to its sedative properties as well as dose-limiting side effects like anxiety and dysphoria. emupdates.comnih.gov

Opioid Receptor Potentiation (e.g., Mu Opioid Receptor)

Droperidol has been shown to potentiate the effects of opioids at the µ-opioid receptor. nih.govnih.gov This potentiation is a key feature that may explain its efficacy as an analgesic adjuvant, particularly for patients who have developed tolerance to opioids. nih.gov The ability of droperidol to enhance the analgesic effects of morphinomimetics and reduce the required opioid dose has been noted in clinical settings, such as in postoperative patient-controlled analgesia (PCA). medsafe.govt.nzmedicines.org.uknih.gov This synergistic interaction with opioids contributes to its utility in producing a state of neuroleptanalgesia, a state of calmness and indifference to pain, often in combination with an opioid like fentanyl. drugbank.comnih.gov

Neurochemical Effects and Pathway Modulation (In Vitro/Animal Models)

Impact on Neurotransmitter Reuptake Mechanisms (e.g., Catecholamines)

Droperidol may inhibit the reuptake of catecholamines, a class of neurotransmitters that includes dopamine and norepinephrine. drugbank.com This action, combined with its potent antagonism of dopamine D2 receptors and mild alpha-adrenergic blockade, contributes to its multifaceted neurochemical effects. drugbank.compatsnap.com By potentially altering the reuptake of these key neurotransmitters, droperidol can modulate signaling in various crucial brain pathways, such as the mesolimbic pathway, which is involved in emotion and behavior. patsnap.com

Investigation of Receptor Expression or Degradation (e.g., Opiate Receptor mRNA)

There is currently no available information from the provided search results regarding the investigation of droperidol's effects on opiate receptor mRNA expression or the degradation of other receptors.

Data Tables: Receptor Interaction Profile of Droperidol

Table 1: Droperidol Receptor Binding and Functional Effects This table summarizes the known interactions of the parent compound, Droperidol, with various neurotransmitter receptors based on available scientific literature.

| Receptor/System | Interaction Type | Known Effects | References |

| Dopamine D2 | Potent Antagonist | Antipsychotic, Antiemetic | nih.govwikipedia.orgpatsnap.com |

| Histamine H1 | Antagonist | Sedation | nih.govnih.govemupdates.com |

| GABA-A | Dose-dependent Modulator | Inhibition (low dose), Activation (high dose) | nih.govemupdates.comnih.gov |

| µ-Opioid | Potentiator | Enhances opioid analgesia | nih.govnih.gov |

| Alpha-1 Adrenergic | Mild Antagonist | Hypotension, Vasodilation | drugbank.compatsnap.com |

| Glutamic Acid | Possible Antagonist | Contribution to CNS depression | drugbank.com |

| Catecholamine Reuptake | Possible Inhibitor | Modulation of dopaminergic pathways | drugbank.com |

Electrophysiological Studies (In Vitro)

Due to a lack of specific published electrophysiological studies on this compound, this section reviews the in vitro electrophysiological properties of its close structural analogue, droperidol. The findings on droperidol are considered relevant for inferring the potential cardiac ion channel interactions and effects on action potential duration of its fluorinated derivative.

The primary mechanism underlying the cardiac effects of droperidol, particularly the prolongation of the QT interval, is its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr). nih.govnih.gov

In vitro patch-clamp studies on heterologous expression systems, such as human embryonic kidney (HEK293) cells transfected with the hERG gene, have consistently demonstrated that droperidol is a high-affinity blocker of the hERG channel. nih.govnih.gov The concentration required to inhibit 50% of the hERG current (IC50) has been reported in the nanomolar range. One study determined the IC50 for hERG tail currents to be 77.3 ± 9.6 nM. nih.gov Another investigation found a similar IC50 value of 32.2 nmol/L for the hERG K+ current. nih.gov In isolated guinea pig ventricular myocytes, the IC50 for the block of IKr was estimated to be 28 nmol/L. nih.gov

The inhibitory action of droperidol on the hERG channel is state-dependent, showing a greater affinity for the open and inactivated states of the channel. nih.gov This interaction is characterized by a rapid onset of block that is completely reversible upon washout of the compound. nih.gov The effects are also use-dependent, or frequency-dependent, meaning that a more pronounced steady-state block is observed at higher stimulation frequencies. nih.govnih.gov This frequency dependence is attributed to the drug dissociating from both open and resting states of the channel. nih.gov

Molecular studies have identified specific amino acid residues within the hERG channel that are critical for droperidol binding. The aromatic residue Phenylalanine-656 (F656) in the S6 domain of the channel is thought to participate in the binding of droperidol. nih.gov Mutation of this residue to threonine significantly reduces the potency of the channel block by droperidol, highlighting its importance in the drug-channel interaction. nih.gov

Table 1: Inhibitory Concentration (IC50) of Droperidol on IKr/hERG Channels

| Experimental Model | Reported IC50 | Source |

|---|---|---|

| Wild type hERG channels in HEK293 cells | 77.3 ± 9.6 nM | nih.gov |

| hERG K+ current in HEK293 cells | 32.2 nmol/L | nih.gov |

| IKr in guinea pig ventricular myocytes | 28 nmol/L | nih.gov |

Consistent with its potent block of IKr, droperidol lengthens the action potential duration (APD) in isolated cardiac preparations. This effect is a key cellular mechanism underlying the QT interval prolongation observed clinically. nih.gov

Studies using isolated, buffer-perfused guinea pig hearts demonstrated that droperidol increases the monophasic action potential duration measured at 90% of repolarization (MAPD90) in a concentration-dependent manner. nih.gov At a concentration of 10 nmol/L, droperidol produced a 7.3% increase in MAPD90, while a higher concentration of 300 nmol/L resulted in a more substantial 25.7% prolongation at a pacing cycle length of 250 msec. nih.gov This effect was also shown to be reverse frequency-dependent, with a more pronounced prolongation at slower heart rates. nih.gov

Experiments on isolated left ventricular cardiac myocytes from adult guinea pig hearts further detailed these effects. nih.gov In control myocytes, droperidol induced a concentration-dependent lengthening of the action potential, with a maximal prolongation of 37% observed at a concentration of 0.6 micromol/L. nih.gov Interestingly, the effects of droperidol on APD can be modulated by underlying conditions that mimic Long QT Syndrome (LQTS). nih.gov In a pharmacologically-induced LQT1-like model (using Chromanol 293B to block the slow component of the delayed rectifier current, IKs), droperidol further prolonged the already extended action potentials by 31%. nih.gov Conversely, in an LQT2-like model (using E4031 to block IKr), droperidol caused a shortening of the action potentials by 11%. nih.gov This suggests a complex interaction with multiple ion channels, as computational modeling indicates that besides IKr, droperidol may also block depolarizing L-type Ca2+ currents and the Na+-Ca2+ exchanger. nih.gov

Other studies have reported that the effect of droperidol on action potential duration can be variable—either lengthening or shortening—depending on the experimental conditions, including the stimulation frequency, drug concentration, duration of exposure, and the animal species being studied. kuleuven.be At clinically relevant concentrations, droperidol has also been shown to decrease the maximum upstroke velocity (Vmax) of the action potential in guinea-pig ventricular myocardium. nih.gov

Table 2: Effects of Droperidol on Action Potential Duration (APD) in In Vitro Models

| Preparation | Condition | Concentration | Effect on APD | Source |

|---|---|---|---|---|

| Isolated guinea pig hearts (MAPD90) | Pacing cycle 250 msec | 10 nmol/L | +7.3% (9.8 msec) prolongation | nih.gov |

| Isolated guinea pig hearts (MAPD90) | Pacing cycle 250 msec | 300 nmol/L | +25.7% (32.7 msec) prolongation | nih.gov |

| Isolated guinea pig ventricular myocytes | Control | 0.6 µmol/L | +37% maximal prolongation | nih.gov |

| Isolated guinea pig ventricular myocytes | LQT1-like (Chromanol 293B) | 0.6 µmol/L | Further +31% prolongation | nih.gov |

| Isolated guinea pig ventricular myocytes | LQT2-like (E4031) | 0.6 µmol/L | -11% shortening | nih.gov |

Metabolic and Degradation Pathway Analysis in Vitro and Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification

Hepatic Metabolism and Cytochrome P450 Enzyme System Involvement

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme system playing a central role in the biotransformation of a vast array of xenobiotics. mdpi.comrsc.org For butyrophenone (B1668137) antipsychotics, including droperidol (B1670952) and its analogs, the CYP3A4 enzyme is a major contributor to their metabolism. mdpi.comscribd.comnih.govaustinpublishinggroup.comdrugbank.com Studies on droperidol have confirmed its extensive hepatic metabolism. scribd.comnih.govijpsonline.com Given the structural similarities, it is highly probable that 4-Desfluoro-2-Fluoro Droperidol also undergoes significant metabolism mediated by the CYP3A4 isoenzyme in human liver microsomes. mdpi.comaustinpublishinggroup.comdrugbank.com The introduction of a fluorine atom can influence metabolic stability, sometimes enhancing it by blocking sites susceptible to oxidation. nih.govresearchgate.net However, the precise impact of the 2-fluoro substitution on the phenyl ring of this compound on its metabolic rate by CYP enzymes requires specific investigation.

Identification of Biotransformation Products

Studies on the in vitro metabolism of the structurally related compound, droperidol, using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF MS) have identified several phase I metabolites. nih.govresearchgate.net These biotransformation products arise from various enzymatic reactions. researchgate.net Based on these findings, the likely metabolic pathways for this compound would involve similar transformations.

The identified metabolites of droperidol include one hydrogenated product, three oxidative products, and one N-dealkylated product. nih.govresearchgate.net Therefore, the anticipated biotransformation products of this compound are:

Hydrogenation: Reduction of the butanone carbonyl group to a secondary alcohol.

Oxidation: Hydroxylation of the piperidine (B6355638) ring or other aliphatic parts of the molecule.

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the butyl chain, leading to the formation of 4-(2-fluorophenyl)-4-oxobutanal and the piperidine moiety. nih.govsemanticscholar.org

The specific structures of the oxidative metabolites of this compound would require experimental confirmation through techniques like mass spectrometry. uconn.edu

Below is a table summarizing the likely biotransformation products of this compound based on the metabolism of droperidol.

| Metabolic Reaction | Potential Metabolite of this compound | Basis of Inference |

| Hydrogenation | 1-(1-(4-(2-fluorophenyl)-4-hydroxybutyl)-1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | Formation of a hydrogenated metabolite of droperidol has been reported. nih.govresearchgate.net |

| Oxidation | Hydroxylated derivatives on the piperidine or benzimidazolone ring | Formation of three oxidative metabolites of droperidol has been reported. nih.govresearchgate.net |

| N-dealkylation | 1-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one and 4-(2-fluorophenyl)-4-oxobutanal | Formation of an N-dealkylated metabolite of droperidol has been reported. nih.govresearchgate.net |

Metabolism in Animal Models

Preclinical animal models are instrumental in understanding the in vivo metabolic fate of a drug, including the pathways of biotransformation and the distribution of the compound and its metabolites throughout the body.

In Vivo Metabolic Pathway Tracing (e.g., F-19 NMR studies of fluorinated compounds)

The presence of a fluorine atom in this compound makes it an ideal candidate for metabolic studies using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govnih.gov This non-invasive technique allows for the direct detection and quantification of the parent drug and its fluorinated metabolites in biological samples, such as brain tissue, providing valuable pharmacokinetic data. researchgate.netnih.govnih.govnih.govyoutube.com In vivo 19F NMR studies in rats have been successfully used to monitor the brain levels of other fluorinated neuroleptics, demonstrating the feasibility of this approach for tracing the metabolic pathway of this compound. researchgate.netnih.govnih.gov Such studies could confirm the formation of fluorinated metabolites and provide insights into their distribution and elimination kinetics within the central nervous system. researchgate.netnih.gov

Tissue Distribution and Clearance in Preclinical Species

Studies on the parent compound, droperidol, in rats have shown that it is rapidly absorbed and distributed throughout the body. nih.gov Following administration, butyrophenones are known to be extensively metabolized in the liver. scribd.comijpsonline.com For droperidol, a significant portion of the administered dose is excreted in the urine, with less than 1% being the intact drug, indicating extensive metabolism. scispace.com A notable amount is also found in the feces, suggesting biliary excretion. scispace.com

Based on this, it is anticipated that this compound will also exhibit wide tissue distribution. Preclinical studies in species such as rats would likely show initial high concentrations in well-perfused organs like the liver and kidneys, followed by distribution to other tissues, including the brain. nih.govnih.gov The clearance is expected to be primarily hepatic, with metabolites being excreted through both renal and biliary routes. The specific tissue distribution profile and clearance rates for this compound would need to be determined through dedicated preclinical pharmacokinetic studies. nih.gov

Chemical Degradation Pathways

Understanding the chemical stability of a pharmaceutical compound is crucial for its formulation, storage, and handling. Forced degradation studies are employed to identify potential degradation products that could arise under various stress conditions. mdpi.commdpi.comresearchgate.net

Studies on the chemical stability of droperidol have shown that it is sensitive to light, air, and heat. nih.gov It is reported to be stable when stored in the dark at room temperature. researchgate.net However, it undergoes degradation under acidic and basic conditions. nih.govresearchgate.net In acidic solution, droperidol decomposes to form 4'-fluoro-4-(4-oxopiperidino)butyrophenone and 2-benzimidazolinone. researchgate.net It also degrades in the presence of hydrogen peroxide. nih.gov

Given its structural similarity, this compound is expected to exhibit similar degradation patterns. The primary degradation pathways are likely to be hydrolysis of the amide-like bond in the benzimidazolinone ring under acidic or basic conditions and oxidation of the molecule. Upon heating, it may emit toxic fumes of fluoride (B91410) and nitrogen oxides. nih.gov

The following table summarizes the expected degradation behavior of this compound based on data from droperidol and haloperidol (B65202).

| Condition | Expected Degradation | Potential Degradation Products | Basis of Inference |

| Acidic Hydrolysis | Degradation | 4-(2-fluorophenyl)-4-oxobutanoic acid and 1-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | Hydrolytic degradation of droperidol and haloperidol is known to occur. mdpi.comnih.govmdpi.comresearchgate.net |

| Basic Hydrolysis | Degradation | Similar to acidic hydrolysis products | Hydrolytic degradation of droperidol and haloperidol is known to occur. mdpi.comnih.govmdpi.comresearchgate.net |

| Oxidation | Degradation | N-oxides and other oxidized species | Droperidol and haloperidol are susceptible to oxidative degradation. ijpsonline.comnih.gov |

| Photolysis | Degradation | Complex mixture of photoproducts | Droperidol is sensitive to light. nih.gov Haloperidol shows significant degradation under sunlight. mdpi.com |

| Thermal Stress | Degradation at high temperatures | Pyrolysis products including toxic fumes of fluoride and nitrogen oxides | Droperidol is sensitive to heat. nih.gov Haloperidol is relatively stable to dry heat at moderate temperatures but degrades at higher temperatures. mdpi.commdpi.com |

Stability under Various Environmental and Chemical Conditions

Forced degradation studies are instrumental in establishing the intrinsic stability of a drug molecule by subjecting it to conditions more severe than those it would encounter during routine storage and handling. nih.gov These studies help to identify likely degradation pathways and the resulting degradation products. nih.gov While specific stability data for this compound is not extensively available in the public domain, the stability profile of the parent drug, Droperidol, provides a foundational understanding. Droperidol itself is known to be sensitive to light, air, and heat. nih.gov

Studies on Droperidol have been conducted to evaluate its stability in the presence of its degradation products. nih.gov A high-performance liquid chromatographic (HPLC) method was developed to separate Droperidol from eight of its degradation compounds, indicating that the molecule is susceptible to degradation under certain conditions. nih.govresearchgate.net The degradation of Droperidol was investigated under stress conditions including hydrochloric acid, sodium hydroxide, and hydrogen peroxide. nih.gov

In a specific stability study, a solution of Droperidol (0.625 mg/mL) in 0.9% sodium chloride injection was found to be stable for 180 days when stored in polypropylene (B1209903) syringes under controlled ambient conditions (23°C to 27°C and 55% to 65% relative humidity) and protected from light. nih.gov The pH of the solution remained within a narrow range (2.87 to 3.29) throughout the study, and there were no detectable changes in the chromatographic profiles, suggesting good stability under these specific storage parameters. nih.gov

The following table summarizes the typical stress conditions used in forced degradation studies, which are relevant for understanding the stability of butyrophenone compounds like Droperidol and its impurities.

| Stress Condition | Agent/Method | Typical Conditions |

| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1 M, refluxed for several hours. asianjpr.comrjptonline.org |

| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M to 1 M, refluxed for several hours. asianjpr.comrjptonline.org |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% solution at room temperature or elevated temperatures. rjptonline.orgresearchgate.net |

| Thermal Degradation | Dry Heat | Temperatures typically 10°C above accelerated stability testing conditions. nih.gov |

| Photodegradation | UV and/or Visible Light | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter. nih.govrjptonline.org |

Identification of Degradation Products and Impurities

The process of identifying degradation products and impurities is crucial for ensuring the quality, safety, and efficacy of a pharmaceutical product. Impurities can arise from the manufacturing process or from the degradation of the drug substance over time. ajpsonline.com In the case of Droperidol, several impurities have been identified, one of which is this compound.

The presence of this compound as an impurity suggests that it may be formed during the synthesis of Droperidol or as a degradation product. Forced degradation studies on Droperidol have led to the identification of several degradation products, which are separated and characterized using techniques like HPLC. nih.govresearchgate.net While a complete list of all degradation products from these studies is not publicly detailed, the existence of methods to resolve multiple degradation compounds underscores the potential for various structural modifications to the Droperidol molecule under stress.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in the characterization of 4-Desfluoro-2-Fluoro Droperidol (B1670952). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, allowing for the precise assignment of protons and carbons. For purity assessment, quantitative ¹H NMR (qHNMR) can be a powerful tool, enabling the determination of a substance's purity by comparing the integral of an analyte's signal with that of a certified internal standard. nih.gov This method can be more accurate than traditional chromatographic techniques as it is less dependent on the chemical properties of the analyte.

Fluorine-19 (¹⁹F) NMR is particularly relevant for this compound due to the presence of a fluorine atom. ¹⁹F NMR can provide unique insights into the local electronic environment of the fluorine nucleus, which can be sensitive to subtle changes in molecular conformation and intermolecular interactions. nih.gov

Mass spectrometry (MS) is employed to determine the molecular weight of 4-Desfluoro-2-Fluoro Droperidol and to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the molecule with high accuracy. When coupled with chromatographic techniques (e.g., LC-MS), it becomes a powerful method for identifying and quantifying impurities.

Spectrophotometric methods, such as UV-Visible spectroscopy, also play a role in purity assessment. ijrar.org By establishing a linear calibration curve based on Beer-Lambert law, the concentration and purity of the compound can be reliably determined. ijrar.org Fourier-transform infrared (FT-IR) spectroscopy complements these techniques by identifying the functional groups present in the molecule. ijrar.org

For a compound like this compound, a comprehensive certificate of analysis would typically include data from these spectroscopic methods to confirm its identity and purity, which is crucial for its use in further research and as a reference standard in the quality control of droperidol manufacturing. clearsynth.com

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shifts (δ) | Specific ppm values for aromatic, aliphatic, and piperidine (B6355638) protons |

| ¹³C NMR | Chemical Shifts (δ) | Specific ppm values for carbonyl, aromatic, and aliphatic carbons |

| ¹⁹F NMR | Chemical Shift (δ) | A distinct signal corresponding to the 2-fluoro substitution |

| HRMS | m/z | Precise mass-to-charge ratio confirming the elemental formula |

| FT-IR | Wavenumber (cm⁻¹) | Peaks corresponding to C=O, C-F, C-N, and aromatic C-H bonds |

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UPLC, Chiral Chromatography for analogues)

Chromatographic methods are indispensable for the separation, quantification, and purity control of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques due to their high resolution and sensitivity. These methods are used to separate the main compound from its impurities, including starting materials, byproducts, and degradation products.

A typical HPLC or UPLC method for a butyrophenone (B1668137) derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The detection is usually performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. Method validation is crucial to ensure the reliability of the results and typically includes assessments of linearity, accuracy, precision, and robustness.

For analogues of droperidol that may exist as enantiomers, chiral chromatography is necessary to separate and quantify the individual stereoisomers. nih.gov This is critical as enantiomers of a drug can have different pharmacological and toxicological profiles. nih.gov Although this compound itself is not chiral, related compounds in the butyrophenone class may be, necessitating this specialized analytical approach. nih.gov

Table 2: Illustrative Chromatographic Conditions for Analysis

| Parameter | Condition |

| Technique | Reversed-Phase HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Retention Time | Compound-specific, e.g., ~8.5 min |

Radioligand Binding Assays for Receptor Affinity Determination

To understand the pharmacological profile of this compound, radioligand binding assays are essential. These assays measure the affinity of the compound for various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are the primary targets of antipsychotic drugs.

In these experiments, cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D₂ receptors) and varying concentrations of the test compound. The ability of this compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity. These assays are crucial for comparing the receptor binding profile of this analogue to that of droperidol and other antipsychotics.

Table 3: Representative Receptor Binding Affinity Data (Ki in nM)

| Compound | Dopamine D₂ | Serotonin 5-HT₂A | Histamine H₁ |

| Droperidol (Reference) | ~1.2 | ~1.5 | ~1.8 |

| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Functional Cell-Based Assays for Receptor Activation/Inhibition

While binding assays reveal affinity, functional cell-based assays provide information about the compound's effect on receptor activity. These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.

For G-protein coupled receptors like the dopamine D₂ receptor, functional assays can measure changes in intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium ions. For example, a common assay for D₂ receptor antagonism involves stimulating cells with a dopamine agonist and then measuring the ability of this compound to block this effect. The result is typically expressed as an IC₅₀ value, which is the concentration of the compound that produces 50% inhibition of the agonist response.

Preclinical Animal Models for Pharmacodynamic Studies (excluding clinical endpoints)

Preclinical animal models are used to investigate the pharmacodynamic effects of this compound in a living system. These studies aim to understand how the compound affects physiological and behavioral processes that are relevant to its potential therapeutic action.

For an antipsychotic-like compound, relevant pharmacodynamic models could include:

Catalepsy tests: To assess the potential for extrapyramidal side effects by measuring the time an animal remains in an externally imposed posture.

Conditioned avoidance response: To evaluate antipsychotic potential by testing the ability of the compound to suppress a learned avoidance behavior without impairing the escape response.

Prepulse inhibition of the startle reflex: A model of sensorimotor gating deficits observed in schizophrenia, where the ability of a weak prestimulus to inhibit the startle response to a strong stimulus is measured.

These studies provide crucial information about the in vivo effects of the compound that result from its interaction with its molecular targets.

Computational and Chemoinformatic Tools for Drug Design and Analysis

Computational and chemoinformatic tools are increasingly used in the design and analysis of new drug candidates. For a compound like this compound, these tools can be applied in several ways:

Molecular Docking: To predict the binding mode and affinity of the compound at its target receptors. This can help to rationalize the results of radioligand binding assays and guide the design of new analogues with improved properties.

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction: To computationally estimate the pharmacokinetic properties of the compound, which can help to identify potential liabilities early in the drug discovery process.

These computational approaches can accelerate the research process by prioritizing the synthesis and testing of the most promising compounds.

Future Directions in Research

Exploration of Novel Synthetic Strategies for Enhanced Yields and Purity

The development of efficient and scalable synthetic routes for 4-Desfluoro-2-Fluoro Droperidol (B1670952) is a fundamental prerequisite for its comprehensive pharmacological evaluation. Current information primarily identifies it as a droperidol impurity, suggesting that its intentional synthesis in high yield and purity is an area ripe for investigation. clearsynth.comlgcstandards.com Future research in this domain should focus on:

Optimization of Existing Butyrophenone (B1668137) Syntheses: Traditional methods for synthesizing droperidol and its analogs can be adapted. However, the specific placement of the fluorine atom on the phenyl ring at the 2-position, coupled with the absence of the fluorine at the 4-position, may necessitate modifications to starting materials and reaction conditions to achieve regioselectivity and high conversion rates.

Development of Novel Fluorination Techniques: The introduction of fluorine atoms into organic molecules is a specialized area of synthetic chemistry. researchgate.net Research into late-stage fluorination reactions could provide more direct and efficient pathways to 4-Desfluoro-2-Fluoro Droperidol and other novel fluorinated analogs.

Purification and Characterization: Establishing robust analytical methods, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, will be crucial for ensuring the high purity of the synthesized compound, which is essential for accurate pharmacological and toxicological assessment. lgcstandards.com

Detailed Investigation of Receptor Subtype Selectivity and Allosteric Modulation

The therapeutic and adverse effects of butyrophenones are intrinsically linked to their interaction with a variety of neurotransmitter receptors. rndsystems.com A detailed investigation into the receptor binding profile of this compound is a critical next step.

Dopamine (B1211576) Receptor Subtype Selectivity: Droperidol is a potent D2 receptor antagonist. nih.gov The altered fluorination pattern in this compound may influence its affinity and selectivity for the different dopamine receptor subtypes (D2, D3, D4). nih.gov Given that D3 and D4 receptors have distinct neuroanatomical distributions and physiological roles, a compound with altered selectivity could offer a more targeted therapeutic approach with a potentially improved side-effect profile. nih.gov

Allosteric Modulation: The concept of allosteric modulation of G-protein coupled receptors, including dopamine receptors, is a burgeoning area of pharmacology. nih.gov Investigating whether this compound can act as an allosteric modulator, either positive or negative, could lead to the development of a new generation of antipsychotic agents with more subtle and potentially safer mechanisms of action. nih.gov

Development of Further Fluorinated Analogues with Modified Pharmacological Profiles

The strategic placement of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.gov The structure of this compound serves as a template for the rational design of further fluorinated analogs.

Systematic Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the structure of this compound and assessing the impact on receptor binding and functional activity would be highly informative. This could involve the introduction of additional fluorine atoms, or the modification of other parts of the molecule, such as the tetrahydropyridine (B1245486) or benzimidazolone moieties.

Targeting Specific Pharmacological Properties: Based on the findings from SAR studies, new analogs could be designed with specific goals in mind, such as increased selectivity for a particular dopamine receptor subtype, reduced affinity for off-target receptors, or improved metabolic stability.

Application as a Probe Molecule for Neurotransmitter System Studies

Fluorinated compounds have found significant utility as imaging agents in positron emission tomography (PET) studies. nih.gov The development of a radiolabeled version of this compound could provide a valuable tool for neuroscience research.

Development of a 18F-labeled Radioligand: The synthesis of [18F]this compound would enable in vivo imaging of its target receptors in preclinical animal models.

Mapping Receptor Distribution and Occupancy: PET studies with a radiolabeled analog could be used to determine the precise neuroanatomical distribution of its binding sites and to study the relationship between drug dosage and receptor occupancy, providing crucial information for understanding its mechanism of action.

Advanced Preclinical Metabolism and Toxicokinetics in Animal Models (excluding human toxicity)

Understanding the metabolic fate and pharmacokinetic profile of a new chemical entity is a cornerstone of drug development. nih.gov Preclinical studies in animal models are essential to characterize these properties for this compound.